molecular formula C19H17N3O4S2 B12140085 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B12140085
M. Wt: 415.5 g/mol
InChI Key: ATTNSOGPIRKVBN-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a combination of aromatic, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2-oxo-2-phenylethyl group: This step involves the reaction of the thiadiazole intermediate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-methoxyphenoxy group: This can be done by reacting the intermediate with 2-methoxyphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Due to its structural complexity, the compound has potential as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the thiadiazole and 2-oxo-2-phenylethyl groups.

    N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide: Lacks the 2-methoxyphenoxy group.

    2-(2-methoxyphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the 2-oxo-2-phenylethyl group.

Uniqueness

The unique combination of functional groups in 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide provides it with distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24)

InChI Key

ATTNSOGPIRKVBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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